2-(Aminomethyl)-5-ethylbenzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-5-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-ethylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminomethylphenol with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the ring structure .
Scientific Research Applications
2-(Aminomethyl)-5-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. The compound can also inhibit certain enzymes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
2-Aminooxazole: A similar compound with a primary amine group, known for its antimicrobial properties.
2-Aminothiazole: Another heterocyclic compound with similar structural features and biological activities.
Uniqueness: 2-(Aminomethyl)-5-ethylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position and aminomethyl group at the 2-position make it a versatile compound for various applications .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(5-ethyl-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C10H12N2O/c1-2-7-3-4-9-8(5-7)12-10(6-11)13-9/h3-5H,2,6,11H2,1H3 |
InChI Key |
WPTJXMTVFKWQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)CN |
Origin of Product |
United States |
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